N-methylethanolaminium phosphate(1-)
CAS No.:
Cat. No.: VC1937627
Molecular Formula: C3H9NO4P-
Molecular Weight: 154.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H9NO4P- |
---|---|
Molecular Weight | 154.08 g/mol |
IUPAC Name | 2-(methylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)/p-1 |
Standard InChI Key | HZDCAHRLLXEQFY-UHFFFAOYSA-M |
Canonical SMILES | C[NH2+]CCOP(=O)([O-])[O-] |
Introduction
Chemical Properties and Structure
N-methylethanolaminium phosphate(1-) is derived from N-methylethanolamine phosphate, which has the molecular formula C3H10NO4P and a molecular weight of 155.09 g/mol . The structure consists of a phosphate group attached to the oxygen of an ethanol moiety, with a methylamino group at the other end. In the ionized form, the nitrogen atom carries a positive charge while the phosphate group bears a negative charge, creating a zwitterion.
The compound is also known by several alternative names including 2-(methylazaniumyl)ethyl phosphate and N-methylethanolaminium phosphoric acid . It is identified by the CAS number 6909-61-1 .
Table 1: Chemical and Physical Properties of N-methylethanolaminium phosphate(1-)
The zwitterionic nature of N-methylethanolaminium phosphate(1-) significantly influences its physical properties and biochemical behavior, affecting its solubility in different solvents and its interactions with enzymes and other biomolecules.
Biochemical Significance
N-methylethanolaminium phosphate(1-) plays a crucial role in phospholipid metabolism, particularly in the biosynthesis of membrane components. It is an intermediate in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine and phosphatidylethanolamine, two major phospholipids found in eukaryotic cell membranes .
The compound's importance is underscored by studies on related metabolic pathways. Research has shown that disruptions in phospholipid biosynthesis can have severe consequences, including embryonic lethality in mice lacking certain key enzymes in these pathways . While these studies don't directly involve N-methylethanolaminium phosphate(1-), they highlight the critical nature of the metabolic networks in which it participates.
As an intermediate in phosphocholine and choline biosynthesis, N-methylethanolaminium phosphate(1-) contributes indirectly to various cellular processes beyond membrane structure, including:
-
Signal transduction pathways involving choline-derived mediators
-
Neurotransmission through acetylcholine synthesis
-
Methyl group metabolism through the connection to S-adenosylmethionine pathways
Biosynthesis and Metabolism
The biosynthesis of N-methylethanolaminium phosphate(1-) involves the phosphorylation of N-methylethanolamine, which itself is an intermediate in the biosynthesis of choline . N-methylethanolamine can be produced through the methylation of ethanolamine, a reaction that requires S-adenosylmethionine as a methyl donor.
The metabolic fate of N-methylethanolaminium phosphate(1-) involves further enzymatic transformations, potentially including additional methylation steps to form phosphocholine and eventually phosphatidylcholine. The enzyme phosphatidyl-N-methylethanolamine N-methyltransferase (EC 2.1.1.71) catalyzes a related reaction in this pathway:
S-adenosyl-L-methionine + phosphatidyl-N-methylethanolamine → S-adenosyl-L-homocysteine + phosphatidyl-N-dimethylethanolamine
Table 2: Enzymatic Reactions Related to N-methylethanolaminium phosphate(1-) Metabolism
Note: SAM = S-adenosyl-L-methionine; SAH = S-adenosyl-L-homocysteine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume